2,2,3,3-Tetramethoxybutane molecular weight and formula
2,2,3,3-Tetramethoxybutane molecular weight and formula
An In-depth Technical Guide to 2,2,3,3-Tetramethoxybutane: Molecular Characteristics and Physicochemical Properties
Abstract
This technical guide provides a comprehensive overview of 2,2,3,3-tetramethoxybutane, a key organic compound utilized in advanced chemical synthesis. The document details its fundamental molecular properties, including its precise molecular weight and chemical formula, and outlines the methodologies for its characterization. We delve into its structural identification, physicochemical properties, and its role as a versatile building block. This guide is intended to serve as an essential resource for professionals in research and development, offering both foundational data and practical insights into the application of this compound.
Core Molecular Identity and Structure
2,2,3,3-Tetramethoxybutane is a tetra-ether derivative of butane, characterized by a high degree of symmetry and significant steric hindrance around its central carbon-carbon bond.[1] Understanding its precise molecular formula and structure is the cornerstone of its application in any research or synthetic context.
Molecular Formula
The empirical and molecular formula for 2,2,3,3-tetramethoxybutane has been definitively established through elemental analysis and mass spectrometry.
This formula indicates that each molecule is composed of:
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Eight Carbon (C) atoms
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Eighteen Hydrogen (H) atoms
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Four Oxygen (O) atoms
Structural Elucidation and Nomenclature
The structural arrangement is key to the compound's reactivity and physical properties. The molecule features a butane backbone where the C2 and C3 carbons are each bonded to two methoxy (-OCH₃) groups.[1]
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IUPAC Name: 2,2,3,3-tetramethoxybutane[2]
The highly symmetric nature of the molecule is a critical feature, influencing its spectroscopic signature and crystalline packing.[1]
Caption: 2D structure of 2,2,3,3-tetramethoxybutane.
Physicochemical and Computational Data
A precise understanding of the molecular weight is critical for stoichiometric calculations in reaction planning and for analytical characterization.
Molecular Weight Calculation
The molecular weight (MW) is derived from the molecular formula C₈H₁₈O₄ by summing the atomic weights of its constituent atoms. The calculation is based on the following standard atomic weights:
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Carbon (C): 12.011 u
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Hydrogen (H): 1.008 u
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Oxygen (O): 15.999 u
Calculation:
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MW = (8 × 12.011) + (18 × 1.008) + (4 × 15.999)
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MW = 96.088 + 18.144 + 63.996
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MW = 178.228 g/mol
This calculated value aligns with the experimentally determined and computationally verified molecular weight.[1][2][3]
Summary of Key Properties
The following table summarizes the essential quantitative data for 2,2,3,3-tetramethoxybutane, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈O₄ | PubChem, Benchchem[1][2] |
| Molecular Weight | 178.23 g/mol | PubChem, Benchchem[1][2][3] |
| CAS Number | 176798-33-7 | PubChem, Benchchem[1][2] |
| Physical State | Liquid | Benchchem[1] |
| Boiling Point | 172.0 - 174.0 °C | Benchchem[1] |
| Hydrogen Bond Donors | 0 | PubChem[2] |
| Hydrogen Bond Acceptors | 4 | PubChem[2] |
| Rotatable Bonds | 5 | PubChem[2] |
Synthesis and Experimental Workflow
As a specialized reagent, 2,2,3,3-tetramethoxybutane is not naturally occurring and must be synthesized. Its creation presents unique challenges that inform its application and handling.
Primary Synthetic Route
The most documented method for synthesizing 2,2,3,3-tetramethoxybutane is through the direct acid-catalyzed reaction of butane-2,3-dione (also known as diacetyl) with an excess of a methoxy source, such as trimethyl orthoformate.[1]
Causality of Experimental Choice: The core challenge in this synthesis is the significant steric hindrance involved in forming two adjacent, fully substituted carbon centers.[1] To overcome the high activation energy barrier, the reaction is typically conducted at elevated temperatures, often at the reflux temperature of the solvent, to increase the kinetic energy of the reacting molecules.[1] An extended reaction time is often necessary to drive the equilibrium toward the thermodynamically favored, albeit sterically hindered, product.[1]
Self-Validating Experimental Workflow
A robust workflow is essential to ensure the purity and identity of the synthesized compound. This process is self-validating, as each step provides a checkpoint for quality before proceeding.
Caption: Standard workflow for synthesis and validation.
Applications in Drug Development and Research
While not an active pharmaceutical ingredient itself, 2,2,3,3-tetramethoxybutane serves as a highly valuable precursor and building block in the synthesis of more complex molecules.[1]
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Protecting Group Chemistry: Its structure is fundamentally that of a protected diketone. In multi-step syntheses, it can be used to mask the ketone functionalities of a molecule like butane-2,3-dione while other chemical transformations are performed elsewhere on a substrate.
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Precursor for Complex Scaffolds: As a tetra-ether, it provides a sterically defined and rigid core from which more elaborate molecular architectures can be built. This is particularly relevant in the design of novel scaffolds for drug discovery, where molecular shape and rigidity are critical for binding to biological targets.[4][5]
The primary consideration for drug development professionals is the strategic incorporation of this sterically demanding moiety. Its synthesis challenges mean it is often used in early-stage, high-value synthetic routes where its unique structural contribution justifies the procedural complexity.
Conclusion
2,2,3,3-Tetramethoxybutane is a specialized organic compound defined by its molecular formula, C₈H₁₈O₄ , and a molecular weight of 178.23 g/mol . Its highly symmetric and sterically hindered structure dictates its synthetic pathway and its utility as a unique building block in advanced organic chemistry. For researchers and drug development professionals, a thorough understanding of these core properties is essential for its effective application in the design and synthesis of novel, complex molecules.
References
-
PubChem. 2,2,3,3-Tetramethoxybutane | C8H18O4 | CID 10856041. [Link]
-
PubChem. 2,2,3,3-Tetramethylbutane | C8H18 | CID 11675. [Link]
-
precisionFDA. 2,2,3,3-TETRAMETHYLBUTANE. [Link]
-
ChemSynthesis. 2,2,3,3-tetramethylbutane - 594-82-1. [Link]
-
NIST. Butane, 2,2,3,3-tetramethyl-. [Link]
-
GazFinder. 2,2,3,3-tetramethylbutane (C8H18). [Link]
-
Wikipedia. Tetramethylbutane. [Link]
-
Toxin and Toxin Target Database. 2,2,3,3-Tetramethylbutane (T3D3457). [Link]
-
NIST. Butane, 2,2,3,3-tetramethyl-. [Link]
-
ResearchGate. 2,2,3,3‐tetramethylbutane: H…H=2.169 Å. [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
PubMed Central. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. [Link]
-
MDPI. Novel Strategies in the Development of New Therapies, Drug Substances, and Drug Carriers Volume II. [Link]
-
ResearchGate. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. [Link]
Sources
- 1. 2,2,3,3-Tetramethoxybutane|C8H18O4|178.23 g/mol [benchchem.com]
- 2. 2,2,3,3-Tetramethoxybutane | C8H18O4 | CID 10856041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
